4,4-diphenylbut-1-yne CAS number 4286-87-7
4,4-diphenylbut-1-yne CAS number 4286-87-7
This guide serves as an authoritative technical resource for 4,4-diphenylbut-1-yne (CAS 4286-87-7), a specialized hydrophobic linker used primarily in the synthesis of neuroactive pharmaceutical agents.
CAS Number: 4286-87-7 Synonyms: (1,1-Diphenylbut-3-yn-1-yl)benzene; 1,1'-(3-butyn-1-ylidene)bis-benzene Molecular Formula: C₁₆H₁₄ Molecular Weight: 206.29 g/mol
Part 1: Executive Technical Summary
4,4-Diphenylbut-1-yne is a terminal alkyne intermediate distinguished by its gem-diphenyl motif. In medicinal chemistry, it functions as a critical lipophilic anchor. Its primary utility lies in the development of GABA uptake inhibitors (specifically nipecotic acid derivatives), where the diphenyl moiety targets hydrophobic pockets within the GABA transporter (GAT) proteins, while the alkyne spacer provides a rigid, metabolically stable linkage that prevents oxidative degradation common to alkene analogs.
Unlike simple alkyl alkynes, the steric bulk of the C4-position requires specific synthetic protocols to prevent elimination side reactions during preparation.
Part 2: Chemical Identity & Properties[1][2][3][4]
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oil | Tends to darken upon oxidation/storage. |
| Boiling Point | ~305°C (Predicted) | typically distilled under high vacuum (<1 mmHg). |
| Density | 1.03 g/cm³ (Predicted) | Denser than typical aliphatic alkynes due to aromaticity. |
| Solubility | DCM, THF, Toluene | Insoluble in water. |
| Flash Point | >110°C | Estimated; handle as a combustible liquid. |
Part 3: Synthesis Protocols
Strategic Overview
Direct alkylation of acetylene gas with 1-bromo-2,2-diphenylethane is often low-yielding due to the formation of bis-alkylated byproducts and competitive elimination (E2) caused by the acidic protons beta to the phenyl rings.
The industry-standard protocol utilizes a silyl-protection strategy to ensure mono-alkylation and high purity.
Method A: The TMS-Protection Route (High Fidelity)
Recommended for pharmaceutical grade synthesis to avoid homocoupling.
Step 1: Nucleophilic Substitution
Reagents: Lithium (trimethylsilyl)acetylide (0.5 M in THF), 1-bromo-2,2-diphenylethane, DMSO (cosolvent).
-
Preparation: Charge an oven-dried flask with 1-bromo-2,2-diphenylethane (1.0 equiv) and anhydrous THF/DMSO (3:1 ratio). The DMSO cosolvent accelerates the SN2 reaction on the bulky secondary electrophile.
-
Addition: Cool to 0°C. Add Lithium (trimethylsilyl)acetylide (1.2 equiv) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexanes:EtOAc 95:5) for the disappearance of the bromide.
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Wash organics with water and brine to remove DMSO. Dry over MgSO₄ and concentrate.
-
Intermediate: 4,4-diphenyl-1-(trimethylsilyl)but-1-yne.
Step 2: Desilylation
Reagents: Tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH.
-
Dissolution: Dissolve the crude TMS-intermediate in THF.
-
Cleavage: Add TBAF (1.0 M in THF) (1.1 equiv) at 0°C. Stir for 2 hours at ambient temperature.
-
Purification: Quench with water. Extract with EtOAc.[1] Purify via silica gel flash chromatography (100% Hexanes to 98:2 Hexanes:EtOAc).
-
Yield: Typically 85–92% (over two steps).
Method B: Direct Alkylation (Rapid Protocol)
Suitable for small-scale, rapid analog generation.
-
Generate Lithium Acetylide-Ethylenediamine complex in DMSO at 15°C.
-
Add 1-bromo-2,2-diphenylethane slowly to control the exotherm.
-
Stir at room temperature for 4 hours.
-
Note: This method often yields 10–15% of the bis-substituted acetylene, requiring careful distillation to separate.
Part 4: Applications in Drug Discovery
GABA Uptake Inhibitors (GAT-1/GAT-3)
The primary application of CAS 4286-87-7 is in the synthesis of Nipecotic Acid derivatives .
-
Mechanism: The terminal alkyne is coupled (via Sonogashira or Mannich-type reactions) to the nitrogen of nipecotic acid.
-
Pharmacophore Role:
-
Head Group: Nipecotic acid binds the polar GABA recognition site.
-
Linker (Alkyne): The but-1-yne chain acts as a "spacer arm," positioning the tail group at the correct distance (~5–6 Å).
-
Tail Group (Diphenyl): The 4,4-diphenyl moiety occupies a large hydrophobic pocket near the extracellular vestibule of the transporter, locking the protein in an inactive conformation.
-
Experimental Workflow: Sonogashira Coupling
To attach this linker to a heteroaryl halide (common in library synthesis):
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).
-
Base: Diethylamine or Triethylamine (3 equiv).
-
Conditions: React 4,4-diphenylbut-1-yne with Aryl-Iodide in DMF at 60°C.
-
Outcome: High yields of internal alkynes, which can be selectively reduced to Z-alkenes or fully reduced to alkanes depending on the desired rigidity of the drug candidate.
Part 5: Visualization of Workflows
Diagram 1: Synthesis Pathway (Method A)
This workflow illustrates the conversion of the bromide precursor to the final terminal alkyne via the TMS-protected intermediate.
Caption: Two-step synthesis ensuring mono-alkylation via TMS-protection strategy.
Diagram 2: Pharmacophore Assembly (GABA Inhibitors)
This diagram demonstrates how the molecule serves as a modular building block in drug design.
Caption: Modular assembly of GABA uptake inhibitors using 4,4-diphenylbut-1-yne as the linker.
Part 6: Safety & Handling
-
Hazards: Combustible liquid. Irritating to eyes, respiratory system, and skin.[2]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Terminal alkynes can slowly polymerize or form explosive acetylides if exposed to copper/silver salts in basic media.
-
Disposal: Dispose of as hazardous organic waste. Do not mix with oxidizing agents.[3]
References
-
GABA Uptake Inhibition Studies
- Title: Synthesis and Biological Evaluation of Nipecotic Acid Deriv
- Source: Dissert
- Context: Describes the synthesis of 4,4-diphenylbut-1-yne (Compound 27a)
-
URL:[Link]
-
General Alkyne Synthesis (Corey-Fuchs/Alkylation)
- Title: Preparation of Terminal Alkynes via Permethylmolybdenyl-Mediated Olefin
- Source: Organic Syntheses (General methodology reference for terminal alkynes).
-
URL:[Link]
-
Pharmacological Context (Nipecotic Acid)
